molecular formula C19H19N3O6S B2563501 Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396812-40-0

Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2563501
CAS No.: 1396812-40-0
M. Wt: 417.44
InChI Key: IRVGODNBLFJTDC-UHFFFAOYSA-N
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Description

This compound contains a benzo[d][1,3]dioxole moiety , which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . It’s also part of many natural products and has important pharmaceutical and biological applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzo[d][1,3]dioxole is a colorless liquid .

Scientific Research Applications

Chemical Synthesis

Ethyl 2-(2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiazol-4-yl)acetate is involved in the synthesis of various complex molecules. For example, it has been used in the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with different arylidinemalononitrile derivatives. This process showcases the compound's versatility in synthesizing a range of compounds that could have potential applications in pharmaceuticals and materials science (Mohamed, 2014).

Anticancer Activity

Some derivatives synthesized from this compound have been evaluated for their anticancer activity. The research on new 1,3,4-thiadiazoles, 1,3,4-selenadiazoles, and 1,2,4-triazolo[4,3-a]pyrimidines containing benzoxazole or benzothiazole moieties suggests potential in cancer treatment, emphasizing the compound's relevance in developing novel anticancer agents (Abdelall, Mohamed, & Abdelhamid, 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of compounds synthesized from this compound have also been investigated. Studies on 8-ethoxycoumarin derivatives, for instance, highlight the potential of these compounds in developing new antimicrobial agents, offering a pathway for the creation of drugs that combat resistant bacterial strains (Mohamed, El-Wahab, Ahmed, El-Agrody, Bedair, Eid, & Khafagy, 2012).

Biological Evaluation for Potential Anticancer Agents

Further extending its application in medicinal chemistry, novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives synthesized from this compound have been evaluated for their biological activity as potential anticancer agents. This research demonstrates the compound's significant role in developing new therapeutic agents against various cancer types, emphasizing its value in pharmaceutical research (Bhoi, Borad, Pithawala, & Patel, 2016).

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the biological activity of benzo[d][1,3]dioxole derivatives , it could be interesting to explore its potential uses in pharmaceuticals or other fields.

Properties

IUPAC Name

ethyl 2-[2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-2-26-16(23)6-13-9-29-19(20-13)21-17(24)12-7-22(8-12)18(25)11-3-4-14-15(5-11)28-10-27-14/h3-5,9,12H,2,6-8,10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVGODNBLFJTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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